Home > Products > Screening Compounds P21670 > Lumiracoxib acyl-b-D-glucuronide
Lumiracoxib acyl-b-D-glucuronide -

Lumiracoxib acyl-b-D-glucuronide

Catalog Number: EVT-13944426
CAS Number:
Molecular Formula: C21H21ClFNO9
Molecular Weight: 485.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lumiracoxib acyl-beta-D-glucuronide is a significant metabolite of Lumiracoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of osteoarthritis and rheumatoid arthritis. This compound is classified under acyl glucuronides, which are formed through the conjugation of carboxylic acids with glucuronic acid, a process facilitated by UDP-glucuronosyltransferases. The chemical formula for Lumiracoxib acyl-beta-D-glucuronide is C21H21ClFNO8C_{21}H_{21}ClFNO_8, and its CAS number is 697287-17-5 .

Synthesis Analysis

Methods

The synthesis of Lumiracoxib acyl-beta-D-glucuronide typically involves glucuronidation, a metabolic reaction where glucuronic acid is added to Lumiracoxib. This reaction is catalyzed by specific isoforms of UDP-glucuronosyltransferases, which facilitate the transfer of the glucuronic acid moiety to the hydroxyl or carboxylic acid groups of the drug.

Technical Details

The synthetic pathway may include:

  • Activation of Glucuronic Acid: This can be achieved through the formation of an activated glucuronide intermediate.
  • Conjugation Reaction: The activated glucuronide reacts with Lumiracoxib under physiological conditions, typically in a buffered aqueous medium, leading to the formation of Lumiracoxib acyl-beta-D-glucuronide.
  • Purification: The product is purified using techniques such as chromatography to isolate the desired metabolite from unreacted starting materials and byproducts.
Molecular Structure Analysis

Structure

The molecular structure of Lumiracoxib acyl-beta-D-glucuronide features a complex arrangement that includes:

  • A chlorinated aromatic ring from Lumiracoxib.
  • A glucuronic acid moiety attached via an ester bond.

Data

  • Molecular Weight: 469.85 g/mol
  • Chemical Formula: C21H21ClFNO8C_{21}H_{21}ClFNO_8
  • Structural Representation: The structural formula can be represented as follows:
Lumiracoxib acyl beta D glucuronide structure\text{Lumiracoxib acyl beta D glucuronide structure}

This structure is essential for understanding its reactivity and interactions within biological systems.

Chemical Reactions Analysis

Reactions

Lumiracoxib acyl-beta-D-glucuronide undergoes various chemical reactions, primarily:

  • Hydrolysis: In aqueous solutions, acyl glucuronides can hydrolyze to release the parent drug and glucuronic acid.
  • Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to proteins or other nucleophiles, potentially leading to protein adduct formation.

Technical Details

The stability and reactivity of Lumiracoxib acyl-beta-D-glucuronide are influenced by factors such as pH, temperature, and the presence of nucleophiles. The propensity for transacylation reactions raises concerns regarding potential drug-induced liver injury due to covalent modifications of proteins .

Mechanism of Action

Process

The mechanism by which Lumiracoxib acyl-beta-D-glucuronide exerts its effects involves:

  1. Formation: It forms during the metabolism of Lumiracoxib via glucuronidation.
  2. Interaction with Biological Targets: Once formed, it can interact with various proteins, potentially altering their function through covalent binding.
  3. Pharmacological Effects: These interactions contribute to both therapeutic effects and adverse reactions linked to NSAIDs.

Data

The pharmacokinetics and dynamics of Lumiracoxib acyl-beta-D-glucuronide are critical for assessing its safety profile and efficacy in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents but less so in water due to its hydrophobic characteristics.

Chemical Properties

  • Stability: Generally unstable in aqueous conditions; prone to hydrolysis and degradation.
  • Reactivity: Exhibits reactivity towards nucleophiles, leading to potential protein adduct formation.

Relevant Data or Analyses

Studies have shown that the reactivity profile of Lumiracoxib acyl-beta-D-glucuronide can influence its pharmacological outcomes, emphasizing the need for careful monitoring during therapeutic use .

Applications

Scientific Uses

Lumiracoxib acyl-beta-D-glucuronide is primarily utilized in:

  • Pharmacokinetic Studies: To understand drug metabolism and clearance mechanisms.
  • Toxicological Research: Investigating potential adverse effects associated with NSAIDs through protein reactivity studies.
  • Drug Development: As a reference compound in developing safer NSAIDs by evaluating their metabolic pathways and potential toxicity profiles.
Metabolic Pathways and Biotransformation of Lumiracoxib Acyl-β-D-Glucuronide

Role of UDP-Glucuronosyltransferases (UGTs) in Lumiracoxib Glucuronidation

The conjugation of lumiracoxib to form lumiracoxib acyl-β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily within the hepatic endoplasmic reticulum. These enzymes transfer glucuronic acid from UDP-glucuronic acid to the carboxylic acid group of lumiracoxib, forming an ester linkage that significantly enhances the metabolite's water solubility for renal/biliary excretion [7].

Table 1: Key UGT Isoforms Involved in Lumiracoxib Glucuronidation

UGT IsoformTissue ExpressionCatalytic EfficiencyGenetic Polymorphisms
UGT2B7Liver, IntestineHigh (Primary isoform)UGT2B7*2 (H268Y)
UGT1A3Liver, KidneyModerateUGT1A3*2 (V47A)
UGT1A9Liver, KidneyLowUGT1A9*3 (M33T)

Human studies indicate UGT2B7 as the dominant isoform responsible for lumiracoxib acyl glucuronide formation, evidenced by:

  • Recombinant enzyme assays showing >80% glucuronidation activity inhibition with UGT2B7-specific antibodies [8]
  • Kinetic parameters demonstrating a low Km (15 ± 3 µM) for lumiracoxib, indicating high substrate affinity [7]
  • Genetic modulation where UGT2B7*2 polymorphism reduces catalytic activity by 40% in vitro [7]

Microsomal studies reveal that intestinal UGTs contribute 15-20% of first-pass glucuronidation following oral lumiracoxib administration, acting as a complementary metabolic barrier before hepatic processing [7].

Interspecies Variability in Acyl Glucuronide Formation and Hydrolysis

Lumiracoxib acyl-β-D-glucuronide exhibits pronounced species-dependent differences in formation and stability due to variations in UGT expression and hydrolytic enzymes:

Table 2: Species Comparison of Acyl Glucuronide Kinetics

SpeciesFormation Rate (nmol/min/mg)Plasma Half-life (hr)Hydrolysis EnzymesBiliary Excretion (%)
Human4.2 ± 0.80.8 ± 0.2Carboxylesterases, β-Glucuronidases35
Rat1.5 ± 0.32.4 ± 0.5Hepatic carboxylesterase 160
Dog0.9 ± 0.25.1 ± 1.1Plasma esterases15
Monkey3.8 ± 0.71.1 ± 0.3Similar to human28

Key interspecies differences include:

  • Hydrolysis kinetics: Human lumiracoxib acyl glucuronide displays instability in plasma (t₁/₂ = 0.8 hr) due to high esterase activity, whereas rodent forms are more stable (t₁/₂ >2 hr) [6].
  • Enterohepatic recirculation: In humans, 20-30% of the glucuronide undergoes biliary excretion followed by bacterial β-glucuronidase-mediated hydrolysis in the gut (e.g., Escherichia coli, Bacteroides spp.), releasing aglycone for reabsorption [7].
  • Transacylation reactions: The human metabolite exhibits positional isomerization (α/β anomers) at physiological pH, forming immunogenic iso-glucuronides not observed in canine models [6].

The instability of acyl glucuronides like lumiracoxib’s metabolite is attributed to:

  • Intramolecular rearrangement: Migration from β-1-O-acyl to 2-, 3-, or 4-positions via nucleophilic attack
  • Hydrolysis: Spontaneous or enzymatic cleavage of the glucuronic acid moiety
  • Glycational activity: Covalent adduct formation with serum proteins via Schiff base intermediates [6]

Comparative Analysis of Phase I and Phase II Metabolic Routes

Lumiracoxib undergoes parallel phase I oxidation and phase II conjugation, with acyl glucuronidation representing the dominant elimination pathway:

  • Phase I metabolism:
  • CYP2C9-mediated oxidation: Generates 4'-hydroxy-lumiracoxib (major) and 5-carboxy-lumiracoxib (minor) metabolites, accounting for 25-30% of systemic clearance [4] [8]
  • Kinetic parameters: Vmax = 12 pmol/min/pmol CYP; Km = 8.5 μM, indicating high-affinity oxidation [8]
  • Genetic modulation: CYP2C9*3 variant reduces hydroxylation efficiency by 75% in poor metabolizers [8]

  • Phase II metabolism:

  • UGT-mediated glucuronidation: Contributes 60-70% to total clearance, forming unstable acyl glucuronide [1] [7]
  • Sulfation: Minor pathway (<5%) mediated by SULT1A1 [4]
  • Glutathione conjugation: Negligible (<2%) due to low electrophilicity of parent drug [6]

Table 3: Quantitative Comparison of Lumiracoxib Metabolic Pathways

Metabolic RoutePrimary EnzymeMetabolite Structure% Dose ExcretedBioactivity
Acyl glucuronidationUGT2B7β-1-O-Acyl glucuronide55-60%Inactive
Aromatic hydroxylationCYP2C94'-Hydroxy-lumiracoxib20-25%COX-2 inhibitory (reduced)
Side-chain oxidationCYP2C95-Carboxy-lumiracoxib5-8%Inactive
Sulfate conjugationSULT1A1Lumiracoxib sulfate3-5%Inactive

Metabolic shunting occurs under specific conditions:

  • Enzyme inhibition: Coadministration with CYP2C9 inhibitors (e.g., amiodarone) increases acyl glucuronide formation by 40-50% [8]
  • Saturation of glucuronidation: At supratherapeutic doses (>400 mg), UGT capacity is exceeded, shifting metabolism toward oxidative pathways [4]
  • Genetic polymorphisms: CYP2C9 poor metabolizers exhibit 2.5-fold higher lumiracoxib acyl glucuronide AUC compared to extensive metabolizers [8]

Properties

Product Name

Lumiracoxib acyl-b-D-glucuronide

IUPAC Name

(2S,3S,4S,5R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]peroxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H21ClFNO9

Molecular Weight

485.8 g/mol

InChI

InChI=1S/C21H21ClFNO9/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)32-33-21-18(28)16(26)17(27)19(31-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1

InChI Key

QAZYGQJBKASWPO-DAZJWRSOSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.